

Application Notes: Nigericin Treatment of THP-1 Cells for NLRP3 Inflammasome Activation

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Compound of Interest

Compound Name: *Nigericin sodium salt*

Cat. No.: *B7880884*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

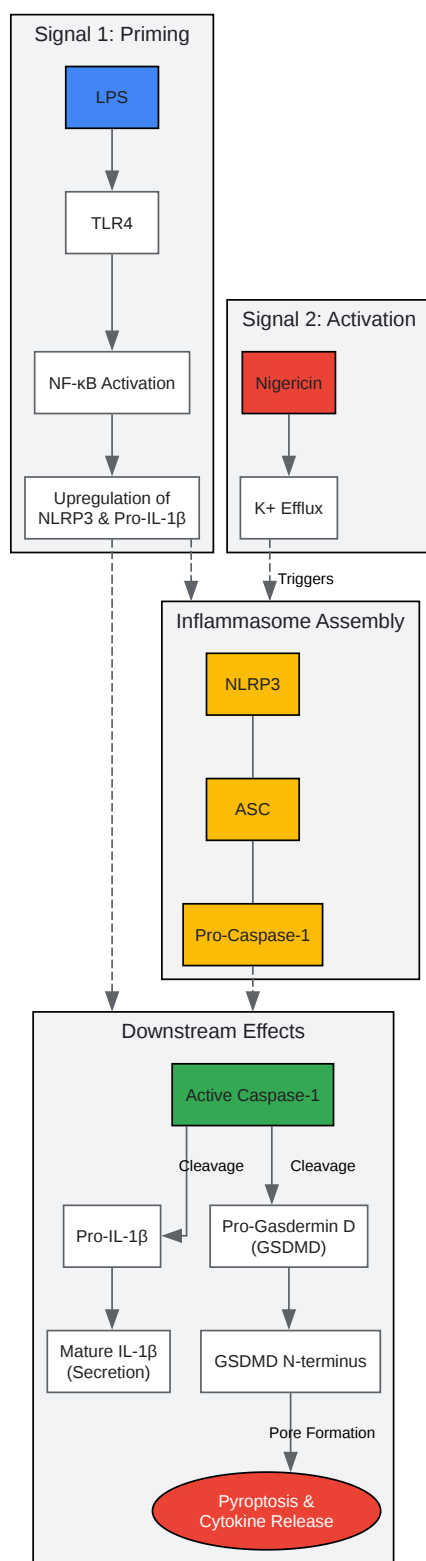
The human monocytic cell line, THP-1, is a widely utilized model for studying the innate immune system, particularly the activation of inflammasomes. The NLRP3 inflammasome, a key component in the inflammatory response, is typically activated through a two-signal model. Nigericin, a potassium ionophore derived from *Streptomyces hygroscopicus*, serves as a potent and reliable second signal (Signal 2) for activating the NLRP3 inflammasome. It functions by inducing a net decrease in intracellular potassium levels, a critical trigger for NLRP3 oligomerization and subsequent caspase-1 activation[1]. This activation leads to the processing and release of pro-inflammatory cytokines IL-1 β and IL-18, and induces a form of programmed cell death known as pyroptosis. These application notes provide a comprehensive, step-by-step guide for using Nigericin to induce NLRP3 inflammasome activation in THP-1 cells.

NLRP3 Inflammasome Signaling Pathway

NLRP3 inflammasome activation in THP-1 cells follows a canonical two-signal pathway.

- **Signal 1 (Priming):** The first signal is typically provided by a Toll-like receptor (TLR) agonist, such as Lipopolysaccharide (LPS). LPS stimulation initiates a signaling cascade that results in the activation of the transcription factor NF- κ B. This leads to the upregulation of NLRP3 and the precursor form of IL-1 β (pro-IL-1 β)[2]. While THP-1 cells constitutively express pro-IL-18, the expression of pro-IL-1 β requires this priming step[3].

- **Signal 2 (Activation):** The second signal, provided by agents like Nigericin, triggers the assembly of the inflammasome complex. Nigericin causes a rapid efflux of potassium (K⁺) ions from the cell[4][5][6]. This ionic imbalance is the direct trigger for the oligomerization of NLRP3 with the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1[7]. This proximity induces the auto-cleavage and activation of caspase-1.
- **Downstream Effects:** Activated caspase-1 then cleaves pro-IL-1 β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell[8]. Additionally, caspase-1 cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD oligomerizes and forms pores in the plasma membrane, leading to pyroptotic cell death and the release of cellular contents, including the mature cytokines[3].



NLRP3 Inflammasome Activation Pathway

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Caption: Canonical two-signal pathway for NLRP3 inflammasome activation by LPS and Nigericin.

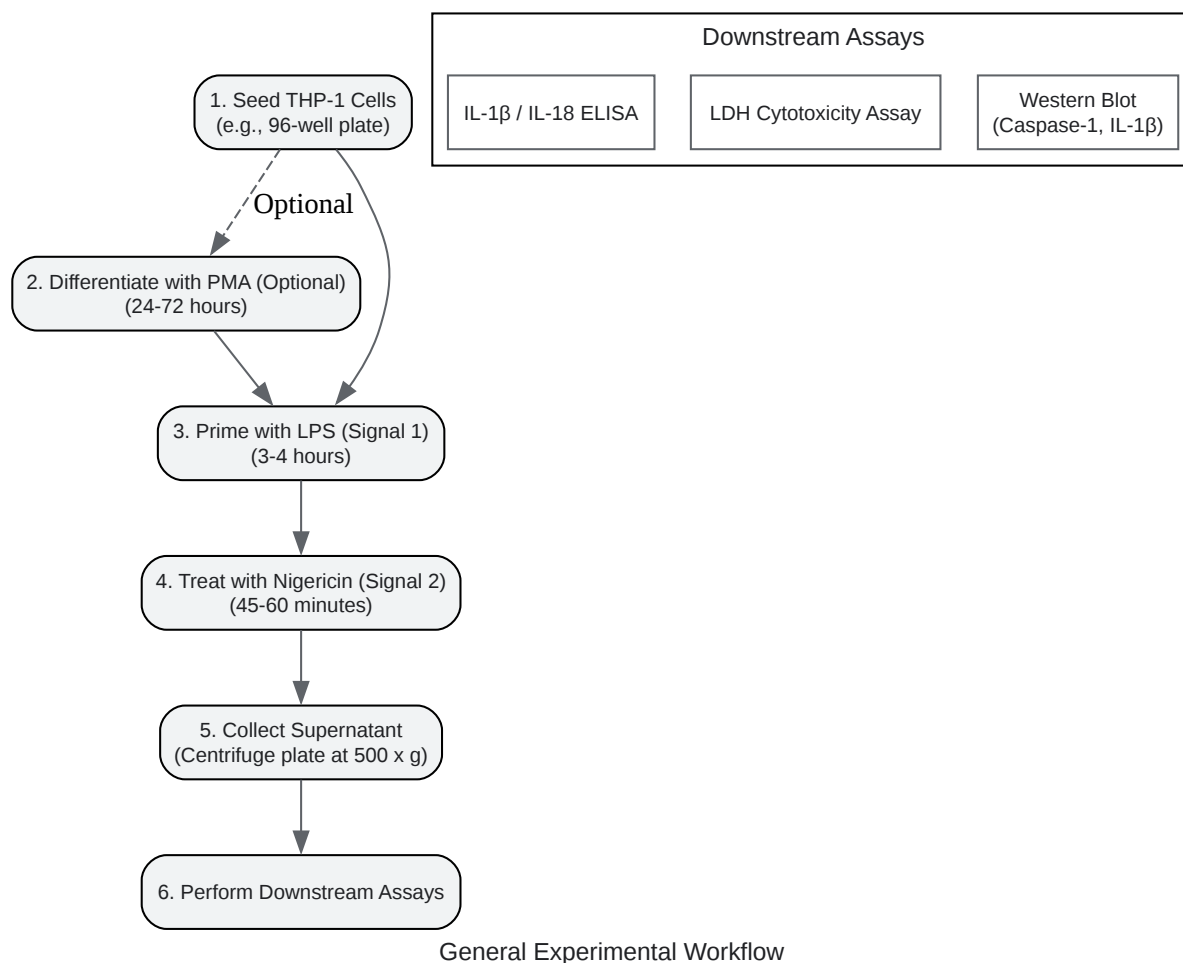
Data Presentation: Experimental Parameters

The following table summarizes the typical quantitative data and ranges for Nigericin treatment of THP-1 cells. Optimization may be required for specific experimental setups.

Parameter	Undifferentiated THP-1 Cells	PMA-Differentiated THP-1 Cells	Reference(s)
Cell Seeding Density	0.5 - 1 x 10 ⁶ cells/mL	0.2 - 0.5 x 10 ⁶ cells/mL	[9]
PMA Differentiation	N/A	5 - 100 ng/mL for 24-72 hours	[9][10][11]
Priming Agent (LPS)	100 ng/mL - 1 µg/mL	100 ng/mL - 1 µg/mL	[3][7][9][10]
LPS Incubation Time	3 - 4 hours	3 - 4 hours	[3][7][9][12]
NLRP3 Activator	Nigericin	Nigericin	[3][9]
Nigericin Concentration	5 - 20 µM	5 - 20 µM	[2][3][9][13]
Nigericin Incubation	45 minutes - 2 hours	45 minutes - 2 hours	[3][7][9]

Experimental Workflow

The overall experimental process involves preparing the cells, applying the two signals for inflammasome activation, and finally collecting samples for downstream analysis of cytokine release and cell death.



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Caption: A typical workflow for inducing and measuring NLRP3 inflammasome activation.

Experimental Protocols

Materials

- THP-1 cell line (ATCC® TIB-202™)

- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Phorbol 12-myristate 13-acetate (PMA)
- Lipopolysaccharide (LPS) from E. coli O111:B4
- **Nigericin sodium salt**
- Sterile cell culture plates (e.g., 96-well)
- Human IL-1 β and IL-18 ELISA kits
- LDH Cytotoxicity Assay Kit
- Sterile, nuclease-free water and DMSO for stock solutions
- Phosphate-Buffered Saline (PBS)

Protocol 1: THP-1 Cell Culture and Priming

This protocol describes the initial steps of cell seeding and priming to induce the expression of NLRP3 and pro-IL-1 β .

- **Cell Culture:** Maintain THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
- **Seeding:** Seed THP-1 cells in a 96-well plate at a density of 0.5 x 10⁶ cells/mL (e.g., 100 μ L per well).
- **(Optional) Differentiation:** To differentiate THP-1 monocytes into a macrophage-like phenotype, add PMA to a final concentration of 50-100 ng/mL. Incubate for 24-48 hours. After incubation, gently aspirate the media, wash once with warm PBS, and add fresh, serum-free media. Allow cells to rest for 24 hours before priming.

- Priming (Signal 1): Prepare a working solution of LPS in cell culture medium. Add LPS to each well to a final concentration of 1 µg/mL.[\[3\]](#)[\[7\]](#)
- Incubation: Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator.[\[9\]](#)[\[12\]](#)

Protocol 2: Nigericin Treatment (NLRP3 Activation)

This protocol details the addition of Nigericin to trigger inflammasome assembly and activation.

- Prepare Nigericin: Prepare a stock solution of Nigericin in DMSO. Immediately before use, dilute the stock solution in pre-warmed cell culture medium to the desired working concentration.
- Activation (Signal 2): Add the diluted Nigericin solution to the LPS-primed cells to a final concentration of 5-20 µM.[\[3\]](#)[\[9\]](#) Include appropriate controls:
 - Negative Control: Cells with medium only (no LPS, no Nigericin).
 - LPS Only Control: Cells treated with LPS but not Nigericin.
 - Vehicle Control: LPS-primed cells treated with the same concentration of DMSO used for the Nigericin treatment.
- Incubation: Incubate the plate for 45-60 minutes at 37°C.[\[3\]](#)[\[7\]](#)[\[9\]](#)

Protocol 3: Quantification of Cytokine Release (ELISA)

This protocol is for measuring the secreted IL-1β and IL-18 in the cell culture supernatant.

- Sample Collection: After Nigericin incubation, centrifuge the 96-well plate at 400-500 x g for 5 minutes to pellet the cells and debris.[\[9\]](#)[\[12\]](#)
- Supernatant Transfer: Carefully collect the supernatant from each well without disturbing the cell pellet and transfer to a new plate or microcentrifuge tubes.
- Storage: Samples can be analyzed immediately or stored at -80°C for later analysis.[\[12\]](#)

- ELISA: Quantify the concentration of mature IL-1 β and/or IL-18 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[3][9][12]

Protocol 4: Assessment of Cell Lysis (LDH Assay)

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of pyroptosis-induced cytotoxicity.

- Sample Collection: Use the same supernatant collected in Protocol 3, Step 2.
- LDH Measurement: Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit. Follow the manufacturer's protocol.[3]
- Controls: It is crucial to include the following controls as per the kit's instructions[14]:
 - Spontaneous LDH Release: Supernatant from untreated cells.
 - Maximum LDH Release: Supernatant from control cells lysed with the lysis buffer provided in the kit.
- Data Analysis: Calculate the percentage of cytotoxicity for each condition relative to the maximum LDH release control, after subtracting background values.[3][14]

$\% \text{ Cytotoxicity} = \frac{[(\text{Sample Value} - \text{Spontaneous Release}) / (\text{Maximum Release} - \text{Spontaneous Release})] \times 100}$

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